molecular formula C24H22N4O2S B11990046 2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-[(E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide

2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-[(E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide

Cat. No.: B11990046
M. Wt: 430.5 g/mol
InChI Key: JPRHSUMMQIGHLG-YZSQISJMSA-N
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Description

2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N’-[(E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide is a complex organic compound with a molecular formula of C24H22N4O2S. This compound is part of a class of benzimidazole derivatives, which are known for their diverse biological and pharmacological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N’-[(E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide typically involves the condensation of 1-benzyl-1H-benzimidazole-2-thiol with an appropriate hydrazide derivative. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N’-[(E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets. The benzimidazole moiety is known to bind to DNA and proteins, disrupting their normal function. This can lead to the inhibition of cell proliferation, making it a potential anticancer agent. Additionally, the compound’s ability to generate reactive oxygen species (ROS) can induce oxidative stress in cells, contributing to its antimicrobial and antiviral activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N’-[(E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide apart is its unique combination of the benzimidazole and hydrazide moieties, which confer distinct biological activities. The presence of the hydroxyphenyl group further enhances its potential for hydrogen bonding and interaction with biological targets, making it a versatile compound for various applications .

Properties

Molecular Formula

C24H22N4O2S

Molecular Weight

430.5 g/mol

IUPAC Name

2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]acetamide

InChI

InChI=1S/C24H22N4O2S/c1-17(19-11-5-8-14-22(19)29)26-27-23(30)16-31-24-25-20-12-6-7-13-21(20)28(24)15-18-9-3-2-4-10-18/h2-14,29H,15-16H2,1H3,(H,27,30)/b26-17+

InChI Key

JPRHSUMMQIGHLG-YZSQISJMSA-N

Isomeric SMILES

C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2N1CC3=CC=CC=C3)/C4=CC=CC=C4O

Canonical SMILES

CC(=NNC(=O)CSC1=NC2=CC=CC=C2N1CC3=CC=CC=C3)C4=CC=CC=C4O

Origin of Product

United States

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